molecular formula C19H21N3S B3012834 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670268-42-5

4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B3012834
CAS No.: 670268-42-5
M. Wt: 323.46
InChI Key: GKPCJYOUEWCIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a chemical compound designed for research use, featuring a thieno[2,3-d]pyrimidine core scaffold. This scaffold is recognized in scientific literature as a privileged structure in medicinal chemistry due to its potential for diverse biological activity. Compounds based on the thieno[2,3-d]pyrimidine framework have been identified as key intermediates and target molecules in the development of potent and selective enzyme inhibitors, particularly for various kinase targets . The specific substitution pattern of this compound—comprising an azepane group at the 4-position and a para-tolyl group at the 5-position—is strategically chosen to modulate the molecule's physicochemical properties and its interaction with biological targets. The seven-membered azepane ring can influence the molecule's conformation and binding affinity, while the p-tolyl group contributes to hydrophobic interactions. Researchers value this structural motif for exploring signal transduction pathways and for the synthesis of more complex polycyclic derivatives with potential neurotropic, antitumor, or antiviral activities, as suggested by studies on analogous fused ring systems . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(azepan-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-14-6-8-15(9-7-14)16-12-23-19-17(16)18(20-13-21-19)22-10-4-2-3-5-11-22/h6-9,12-13H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPCJYOUEWCIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thiophene and a pyrimidine derivative, the reaction may proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • 4-Chloro and 4-Nitro Substituents: Non-classical analogs with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) exhibit superior TS inhibition (IC₅₀ = 0.11–0.56 µM) compared to electron-donating groups like p-tolyl (IC₅₀ = 1.2–5.6 µM) .

Table 2: Impact of Substituents on Enzyme Inhibition

Compound R Group DHFR IC₅₀ (µM) TS IC₅₀ (µM)
4-Chloro-5-(p-tolyl) Cl, p-tolyl 1.8 0.89
4-Nitro-5-phenyl NO₂, phenyl 0.56 0.11
4-(Azepan-1-yl)-5-(p-tolyl) Azepane, p-tolyl Data pending Data pending

Heterocyclic Moieties at Position 4

  • Azepane vs.
  • Piperidine and Morpholine : Smaller rings (e.g., piperidine) restrict rotational freedom, which may reduce potency against flexible targets like TS .

Antimicrobial Activity Comparison

Thieno[2,3-d]pyrimidines with 4-heterocyclic substituents show broad-spectrum antimicrobial activity:

  • Tetrazolo and Triazolo Derivatives: Compounds 8–12b (tetrazolo[1",5":1',6']pyrimido[4',5':4,5]thieno[2,3-d]pyrimidines) exhibit IC₅₀ values < 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Oxadiazole Derivatives : 5-Methyl-4-thio-6-(1,3,4-oxadiazol-2-yl) analogs demonstrate moderate activity against Proteus vulgaris (MIC = 25 µg/mL) .
  • 4-(Trifluoromethyl)phenoxy Derivatives: Substitution at position 4 enhances antifungal activity (MIC = 12.5 µg/mL against Candida albicans) .

Table 3: Antimicrobial Activity of Select Thieno[2,3-d]pyrimidines

Compound Type Substituents Antibacterial (MIC, µg/mL) Antifungal (MIC, µg/mL)
Tetrazolo derivatives 4-Trifluoromethylphenoxy 6.25–12.5 (S. aureus) 25–50 (C. albicans)
Oxadiazole derivatives 4-Thio, 5-methyl 25–50 (P. vulgaris) 50–100 (A. niger)

Biological Activity

The compound 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine family, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound features a thieno[2,3-d]pyrimidine core substituted with an azepan-1-yl group and a p-tolyl moiety. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC15H18N4S
Molecular Weight286.39 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have shown to inhibit various cancer cell lines effectively. For instance, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy .

Case Study: Inhibition of PARP Activity

A study focused on the inhibition of poly(ADP-ribose) polymerase (PARP) activity by thieno[2,3-d]pyrimidine derivatives. The results showed that certain derivatives inhibited PARP1 catalytic activity significantly, enhancing apoptosis markers in cancer cells .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity, leading to various biological effects including apoptosis in cancer cells.

In Vivo Studies

In vivo studies using animal models have demonstrated the potential of thieno[2,3-d]pyrimidine derivatives as therapeutic agents. For example, oral administration of a closely related compound resulted in significant suppression of luteinizing hormone levels in castrated male cynomolgus monkeys . This suggests potential applications in hormone-related therapies.

Toxicity Profile

The toxicity profile of thieno[2,3-d]pyrimidine compounds is crucial for their development as therapeutic agents. Preliminary studies indicate that these compounds exhibit low toxicity at therapeutic doses; however, further detailed toxicological assessments are necessary.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameIC50 (μM)TargetReference
Compound A18PARP1
Compound B25LHRH receptor
This compoundTBDTBDCurrent Study

Q & A

Q. Why do some synthetic routes fail to produce this compound, and how is this mitigated?

  • Methodological Answer :
  • Intermediate characterization : LC-MS monitors unstable intermediates (e.g., imine formation during reductive amination) .
  • Alternative reagents : Switching from 2,5-dichloroaniline to more nucleophilic amines improves cyclization .
  • Purification techniques : Column chromatography with gradient elution (hexane/EtOAc) resolves steric hindrance issues .

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